3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride
Description
3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride is a urea derivative characterized by a dimethylurea backbone substituted with a 3-aminopropyl group and a hydrochloride salt. Structurally, it differs from traditional urea-based herbicides (e.g., diuron, monuron) by replacing the aromatic chlorinated phenyl group with an aliphatic aminopropyl chain . This modification likely alters its physicochemical properties, such as increased water solubility due to the protonated amine group and reduced hydrophobicity compared to chlorinated analogs.
Properties
IUPAC Name |
3-(3-aminopropyl)-1,1-dimethylurea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.ClH/c1-9(2)6(10)8-5-3-4-7;/h3-5,7H2,1-2H3,(H,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHVFIXFHYMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride typically involves the reaction of 3-aminopropylamine with 1,1-dimethylurea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-aminopropylamine+1,1-dimethylurea+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClNO
- Molecular Weight : 179.67 g/mol
- CAS Number : 100-00-0
The compound features a urea functional group, which is pivotal in interactions with biological targets, particularly in the central nervous system.
Antipsychotic Drug Development
3-(3-Aminopropyl)-1,1-dimethylurea; hydrochloride serves as a crucial intermediate in the synthesis of various antipsychotic medications. Its derivatives are explored for their potential to modulate neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds derived from this structure exhibit selective binding to dopamine D3 receptors, which are implicated in psychotic disorders .
Antidepressant Formulations
This compound has been investigated for its role in synthesizing antidepressants. For instance, it is involved in the production of amitriptyline and other tricyclic antidepressants that target serotonin and norepinephrine reuptake mechanisms, thereby enhancing mood regulation .
Anticancer Research
Recent studies have indicated that derivatives of 3-(3-Aminopropyl)-1,1-dimethylurea; hydrochloride may possess anticancer properties. The compound's ability to interact with cellular pathways responsible for proliferation and apoptosis makes it a candidate for developing novel anticancer agents .
Enzyme Inhibition Studies
The compound is utilized in enzyme inhibition studies to explore its effects on various biological pathways. Its structural analogs have been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which can provide insights into disease mechanisms and therapeutic targets .
Neuropharmacology
In neuropharmacological research, 3-(3-Aminopropyl)-1,1-dimethylurea; hydrochloride is studied for its effects on synaptic transmission and neuronal excitability. Its derivatives have been tested for their potential to enhance cognitive function through modulation of glutamatergic and GABAergic systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis, applications, and biological activity.
Structural Analogs and Substituent Effects
| Compound | Substituent | Key Properties | Applications |
|---|---|---|---|
| 3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride | Aliphatic aminopropyl (+ HCl) | Higher water solubility; potential for ionic interactions | Pharmaceuticals, chemical synthesis |
| Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) | 3,4-Dichlorophenyl | Lipophilic; inhibits photosynthesis (PSII electron transport) | Herbicide |
| Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) | 4-Chlorophenyl | Moderate hydrophobicity; soil adsorption varies with substituent position | Herbicide, soil studies |
| Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea) | 3,4-Dichlorophenyl + methoxy | Enhanced soil mobility due to methoxy group | Herbicide |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Dimethylaminopropyl + phenyl | Amphiphilic; possible CNS activity | Pharmaceutical intermediate |
- Substituent Impact: Chlorinated Phenyl Groups (Diuron, Monuron): Increase lipophilicity and enhance binding to photosynthetic machinery in plants, making them potent herbicides . Aliphatic Aminopropyl (Target Compound): Introduces a positively charged amine under physiological conditions, favoring solubility and interaction with biological targets (e.g., enzymes, receptors) . Methoxy Groups (Linuron): Reduce soil adsorption compared to chloro-substituted analogs, altering environmental persistence .
Physicochemical Properties
| Property | 3-(3-Aminopropyl)-1,1-dimethylurea HCl | Diuron | Monuron |
|---|---|---|---|
| Water Solubility | High (amine hydrochloride) | 42 mg/L (25°C) | 230 mg/L (25°C) |
| LogP (Octanol-Water) | ~0.5 (estimated) | 2.68 | 1.9 |
| Melting Point | Not reported | 158–159°C | 174–175°C |
| Primary Use | Pharmaceuticals/Chemical synthesis | Herbicide | Herbicide |
Biological Activity
3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride is a compound that has garnered attention in various fields, including chemistry and biology. Its unique structure allows it to interact with biological systems, making it a valuable compound for research and potential therapeutic applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, applications, and relevant research findings.
- Chemical Formula : C₇H₁₈ClN₃O
- Molecular Weight : 177.69 g/mol
- CAS Number : 100-51-6
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This interaction is crucial for its role in studying enzyme mechanisms and protein interactions.
1. Enzyme Mechanisms
The compound is employed in biochemical studies to explore enzyme mechanisms. It acts as an inhibitor or modulator for various enzymes, providing insights into their functions and the biochemical pathways they influence.
2. Therapeutic Potential
Research indicates potential therapeutic applications of this compound in areas such as:
- Cancer Treatment : Investigated for its ability to inhibit tumor growth by targeting specific cellular pathways.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation through modulation of immune responses.
Case Studies
- A study demonstrated that this compound could significantly inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular responses in cancer cell lines .
- Another investigation highlighted its role in modulating protein interactions, which could be pivotal in understanding disease mechanisms at the molecular level .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| 3-(3-Methoxypropyl)-1,1-dimethylurea | Interacts with enzymes; potential anti-cancer properties | Inhibits enzyme activity similar to 3-(3-Aminopropyl) |
| 3-Dimethylaminopropylchloride | Acts as a neurotransmitter precursor | Involved in cognitive enhancement |
Toxicological Profile
Toxicological studies have indicated that while this compound exhibits biological activity, it also necessitates careful evaluation due to potential toxicity at high concentrations. Research suggests a no-observed-adverse-effect level (NOAEL) of 50 mg/kg body weight/day in animal studies .
Q & A
Q. What are the established synthetic routes for 3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride, and what reaction conditions optimize yield and purity?
The synthesis typically involves amine alkylation followed by urea formation. A scalable method for analogous ureas (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) uses controlled HCl gas introduction during work-up to precipitate the hydrochloride salt, achieving >90% purity . Temperature control (0–5°C) and stoichiometric balancing of dimethylamine derivatives are critical to minimize by-products like unreacted amines .
Q. How can researchers characterize the purity and structural integrity of 3-(3-Aminopropyl)-1,1-dimethylurea hydrochloride?
Key techniques include:
- ¹H/¹³C NMR : To confirm the urea backbone and dimethylamino-propyl substituents (δ 2.8–3.1 ppm for N(CH₃)₂) .
- HPLC with UV detection : Using a C18 column and acetonitrile/water (70:30) mobile phase to quantify purity (>98%) and detect impurities like residual solvents .
- Elemental analysis : Verify Cl⁻ content (~17.2% for the hydrochloride form) .
Q. What are the solubility properties of this compound in various solvents, and how does the hydrochloride salt influence its stability?
The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in water at 25°C) compared to the free base. It is also soluble in polar aprotic solvents (DMF, DMSO) but less so in non-polar solvents like hexane . Stability studies recommend storage at –20°C under nitrogen to prevent hygroscopic degradation .
Q. What standard analytical methods are recommended for quantifying this compound in experimental mixtures?
Reverse-phase HPLC with a UV-Vis detector (λ = 210–230 nm) is standard. For trace analysis, LC-MS (ESI+ mode) provides higher sensitivity, with [M+H]⁺ expected at m/z 192.2 . Calibration curves in PBS (pH 7.4) are validated for biological matrices .
Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?
Store desiccated at –20°C in amber vials. Degradation under humidity produces free amine (detectable via TLC or GC-MS) and HCl off-gassing. Accelerated stability testing (40°C/75% RH for 4 weeks) is advised for long-term studies .
Advanced Research Questions
Q. What computational modeling approaches can predict the interaction between this compound and biological targets like enzymes or receptors?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to amine-recognizing targets (e.g., GPCRs). Parameterize the urea moiety’s hydrogen-bonding capacity and the dimethylamino group’s cationic charge . Validate predictions with SPR or ITC binding assays .
Q. What strategies are effective in resolving contradictory data regarding the compound’s activity across different assay systems?
- Dose-response normalization : Account for variations in cell permeability (e.g., use HEK293 vs. primary cells) .
- Metabolite profiling : LC-MS/MS to identify assay-specific degradation products (e.g., oxidative metabolites in hepatic microsomes) .
- Positive controls : Compare with structurally similar ureas (e.g., 3-(3-chlorophenoxy)propyl derivatives) to isolate scaffold-specific effects .
Q. How can researchers design experiments to elucidate the degradation pathways under physiological conditions?
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidizing agents (H₂O₂).
- Metabolite identification : Use HR-MS and ¹H NMR to characterize hydrolyzed products (e.g., free amine or urea cleavage) .
- Enzymatic assays : Incubate with liver microsomes to map CYP450-mediated pathways .
Q. What methodologies enable the study of structure-activity relationships (SAR) for modifying the urea backbone to enhance target specificity?
- Analog synthesis : Replace the dimethylamino group with pyrrolidine or piperidine derivatives to assess steric/electronic effects .
- Pharmacophore mapping : Overlay crystal structures of target-ligand complexes (e.g., carbonic anhydrase inhibitors) to identify critical hydrogen-bond donors .
- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .
Q. What advanced spectroscopic techniques are critical for confirming stereochemical details of derivatives?
- X-ray crystallography : Resolve absolute configuration of chiral centers in co-crystals with tartaric acid .
- 2D NOESY NMR : Detect spatial proximity between dimethylamino protons and adjacent groups to validate conformation .
- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers in absence of crystallizable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
